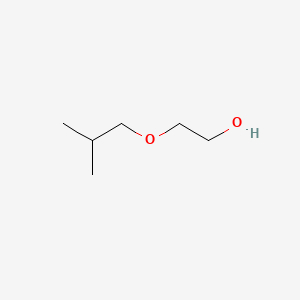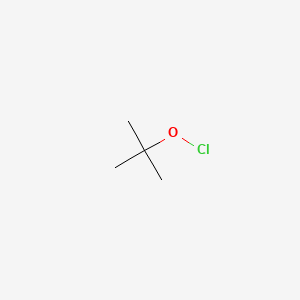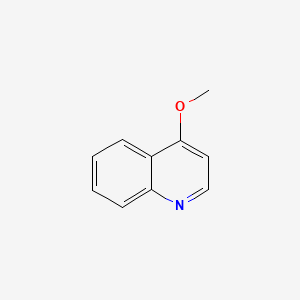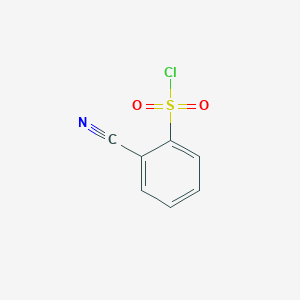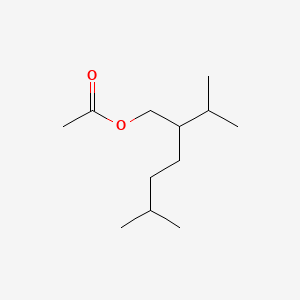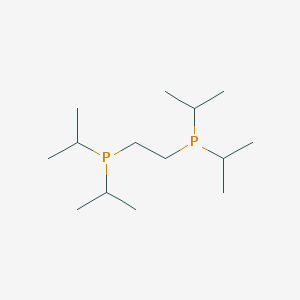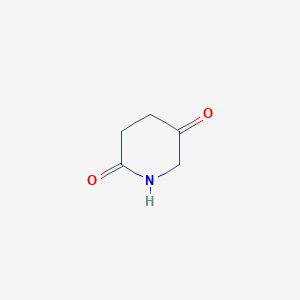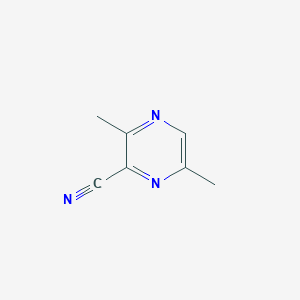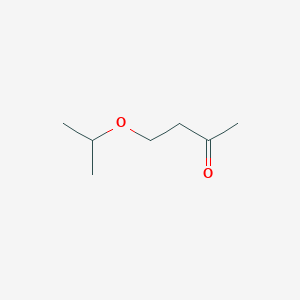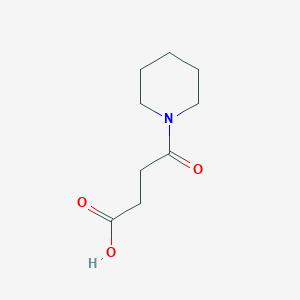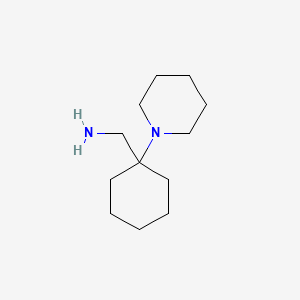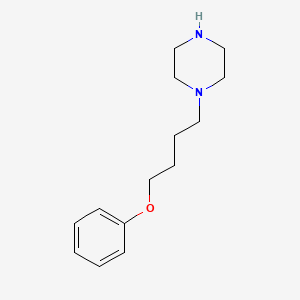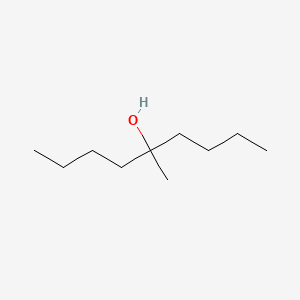
5-Methyl-5-nonanol
概要
説明
5-Methyl-5-nonanol , also known as 2-Butyl-2-hexanol , is an organic compound with the chemical formula C10H22O . It falls under the category of alcohols and is characterized by its branched carbon chain and hydroxyl group. The compound exhibits a pleasant, fruity odor and is used in various applications, including perfumery and flavoring .
Synthesis Analysis
The synthesis of 5-Methyl-5-nonanol involves several methods, including Grignard reactions , reduction of corresponding ketones , and hydroboration of alkenes . These approaches yield the desired alcohol by introducing the methyl and nonyl groups at specific positions on the carbon backbone. Researchers have explored various synthetic routes to optimize yield and purity .
Molecular Structure Analysis
The molecular structure of 5-Methyl-5-nonanol consists of a linear carbon chain with a methyl group (CH3) attached to the fifth carbon atom and a hydroxyl group (OH) at the terminal carbon (tenth position). The compound’s three-dimensional arrangement influences its physical properties and reactivity .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Pheromone Research in Agriculture
5-Methyl-5-nonanol has been studied extensively in the context of agricultural pest management. It is identified as a crucial component in the aggregation pheromones of various palm weevils, such as Rhynchophorus bilineatus, Rhynchophorus ferrugineus, and Rhynchophorus vulneratus. These pheromones are used in field experiments to manage weevil populations by attracting them to traps, thereby reducing crop damage. The effectiveness of these pheromones in attracting both male and female weevils has been demonstrated in multiple studies (Oehlschlager et al., 1995), (Perez et al., 1996), (Giblin-Davis et al., 1997).
Biochemical Studies
Research into the biochemical synthesis of 5-Methyl-5-nonanol has provided insights into the biosynthetic pathways of insect pheromones. This includes studies on the yellow mealworm beetle, Tenebrio molitor, elucidating how the pheromone is produced through modifications of normal fatty acid biosynthesis (Islam et al., 1999).
Chemical Kinetic Studies
In the field of combustion science, 5-Methyl-5-nonanol has been studied as part of the broader research on biodiesel fuels. Investigations have focused on understanding the oxidation mechanisms of various esters and alcohols, including 5-Methyl-5-nonanol, to optimize fuel properties for diesel and homogeneous charge compression ignition engines (Herbinet et al., 2009).
Techno-economic Analysis
There's also interest in the techno-economic feasibility of producing 5-Methyl-5-nonanol and similar compounds from biobased sources. Studies have analyzed processes for the production of these compounds from levulinic acid, a platform chemical from lignocellulosic biomass, to explore their potential as industrial solvents and fuels (Patel et al., 2010).
作用機序
The exact mechanism of action for 5-Methyl-5-nonanol depends on its specific application. In perfumery, it contributes to the overall scent profile due to its fruity and floral notes. In flavoring, it enhances the taste of certain food products. Its interaction with olfactory receptors and taste receptors plays a crucial role in sensory perception .
Safety and Hazards
将来の方向性
Research on 5-Methyl-5-nonanol continues to explore its applications in fragrance, flavor, and pharmaceuticals. Scientists aim to optimize synthesis methods, improve stability, and uncover novel uses for this compound. Future studies may focus on its biological activities and potential therapeutic effects .
特性
IUPAC Name |
5-methylnonan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-8-10(3,11)9-7-5-2/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSIGVZAVLOKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187557 | |
| Record name | 5-Methyl-5-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-nonanol | |
CAS RN |
33933-78-7 | |
| Record name | 5-Methyl-5-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33933-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-nonanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033933787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-5-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



